
Entacapon
Übersicht
Beschreibung
Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used in the treatment of Parkinson’s disease to enhance the effectiveness of levodopa therapy by preventing the breakdown of levodopa in the peripheral tissues . This compound is marketed under the brand name Comtan and is often used in combination with levodopa and carbidopa .
Wirkmechanismus
Target of Action
Entacapone primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure . By inhibiting COMT, Entacapone can influence the metabolism of these substances.
Mode of Action
Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it increases and sustains plasma levodopa concentrations . This is achieved by preventing COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
The primary biochemical pathway affected by Entacapone is the metabolism of levodopa . By inhibiting COMT, Entacapone prevents the premature metabolization of levodopa, allowing more levodopa to reach the brain. This results in a more efficient delivery of levodopa, potentially reducing the required therapeutic doses of levodopa and extending the dose interval .
Pharmacokinetics
Entacapone has a bioavailability of 35% and is 98% protein-bound . It is metabolized in the liver and has an elimination half-life of 0.4–0.7 hours . Approximately 90% of Entacapone is excreted in feces and 10% in urine . These ADME properties impact the bioavailability of Entacapone, influencing its effectiveness in the body.
Result of Action
The molecular and cellular effects of Entacapone’s action primarily involve an increase in the availability of levodopa in the brain . This leads to a more sustained and increased effect of levodopa, reducing the signs and symptoms of Parkinson’s disease for a greater length of time .
Action Environment
Therefore, variations in the gut microbiome could potentially influence the action, efficacy, and stability of Entacapone. Additionally, certain substances, such as iron preparations, may decrease the serum concentration of Entacapone , indicating that diet and other medications can also impact its effectiveness.
Wissenschaftliche Forschungsanwendungen
Adjunct Therapy for Parkinson's Disease
Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease. Numerous studies have demonstrated its effectiveness in increasing "on" time (periods of good motor function) and reducing "off" time (periods of poor motor function).
- Study Findings : A double-blind, placebo-controlled trial showed that entacapone significantly increased mean daily "on" time from 9.5 hours to 10.8 hours while reducing "off" time from 7.0 hours to 5.9 hours . In another study, entacapone treatment resulted in improved activities of daily living scores and a reduction in levodopa requirements .
Study | Patient Group | Increase in "On" Time | Reduction in "Off" Time | Levopoda Dose Reduction |
---|---|---|---|---|
Fluctuating PD | +1.3 hours | -1.1 hours | -40 mg | |
Non-fluctuating PD | +1.2 hours | -0.8 hours | -102 mg |
Quality of Life Improvements
Entacapone has also been linked to improvements in quality of life metrics for patients with Parkinson's disease. In various trials, significant enhancements were noted in scores related to physical functioning and vitality, as well as overall patient assessments .
- Quality of Life Metrics : The PDQ-39 total score showed improvements in entacapone-treated patients compared to placebo groups, indicating better overall health status and reduced distress associated with Parkinsonian symptoms .
Case Study 1: Long-term Efficacy
A one-year open-label study evaluated the long-term effects of entacapone on patients with fluctuating Parkinson's disease. Results indicated sustained improvements in both motor function and quality of life over the study period, reinforcing entacapone’s role as a critical adjunct therapy .
Case Study 2: Side Effects and Tolerability
A pilot study explored the gastrointestinal side effects associated with entacapone use. While some patients reported negative effects such as constipation and drowsiness, these were generally manageable and did not outweigh the benefits gained from improved motor control .
Drug Repositioning Potential
Recent research has also indicated potential new applications for entacapone beyond Parkinson's disease treatment. Computational drug repositioning studies suggest that entacapone may exhibit antimicrobial properties against certain pathogens, such as Mycobacterium tuberculosis, although further investigation is required to validate these findings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of entacapone involves several key steps:
Nitration Reaction: Vanillin is nitrated using glacial acetic acid and 65% nitric acid at 15-30°C for 3-5 hours.
Demethylation Reaction: Nitrovanillin is demethylated using dichloromethane, tetrabutylammonium bromide, anhydrous aluminum chloride, and pyridine.
Condensation Reaction: The final step involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl cyanoacetamide in the presence of piperidine and isopropanol.
Industrial Production Methods: Industrial production of entacapone follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Nitration: Using glacial acetic acid and nitric acid.
Demethylation: Utilizing dichloromethane and aluminum chloride.
Condensation: Conducted in isopropanol with piperidine as a catalyst.
Types of Reactions:
Oxidation: Entacapone can undergo oxidation reactions, particularly at the catechol moiety.
Reduction: The nitro group in entacapone can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and cyano groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives at the nitro or cyano positions
Vergleich Mit ähnlichen Verbindungen
Tolcapone: Another COMT inhibitor that acts both peripherally and centrally.
Opicapone: A newer COMT inhibitor with a longer duration of action and once-daily dosing.
Uniqueness of Entacapone:
Peripheral Action: Entacapone primarily acts in the peripheral tissues, reducing the risk of central side effects.
Safety Profile: It has a better safety profile compared to tolcapone, particularly concerning liver toxicity.
Entacapone remains a valuable component in the management of Parkinson’s disease, particularly in combination therapies that enhance the effectiveness of levodopa.
Biologische Aktivität
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct therapy in the treatment of Parkinson's disease (PD). Its biological activity is characterized by its ability to enhance the pharmacokinetics of levodopa, thereby improving clinical outcomes in patients experiencing motor fluctuations.
Entacapone works by inhibiting the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, entacapone increases the bioavailability and duration of action of levodopa, leading to improved dopaminergic stimulation in the brain. This mechanism is crucial for patients with PD, particularly those who experience "wearing-off" phenomena.
- Inhibition Potency : In vitro studies demonstrate that entacapone exhibits potent inhibition of COMT, with IC50 values ranging from 0.01 µM in rat brain tissues to 0.16 µM in rat liver tissues .
- Pharmacokinetics : The drug is rapidly absorbed with peak plasma concentrations occurring approximately one hour post-administration and has an absolute bioavailability of about 35% .
Clinical Efficacy
Numerous clinical studies have assessed the efficacy of entacapone in improving motor function in PD patients:
- One-Year Open-Label Study : In a study involving 149 patients, those treated with entacapone reported increased "on" time and improved Clinical Global Impression (CGI) scores over one year, although dropout rates were significant due to perceived ineffectiveness and side effects .
- Randomized Controlled Trials : A six-month placebo-controlled trial showed that entacapone significantly increased daily "on" time from 9.5 hours to 10.8 hours while reducing "off" time from 7.0 hours to 5.9 hours .
Side Effects and Tolerability
Entacapone is generally well tolerated, but some patients experience side effects such as gastrointestinal disturbances, dyskinesia, and psychiatric symptoms. In clinical trials, these side effects contributed to discontinuation rates .
Comparative Studies
The following table summarizes key findings from various studies on the efficacy and tolerability of entacapone compared to placebo:
Study Type | Duration | Patients | Key Findings |
---|---|---|---|
Open-Label Study | 1 year | 149 | Increased "on" time; CGI score improvement; significant dropout rate |
Randomized Controlled Trial | 6 months | 200 | Increased "on" time (from 9.5 to 10.8 hrs); reduced "off" time (from 7.0 to 5.9 hrs) |
Placebo-Controlled Trial | 6 months | 120 | Significant improvement in ADL scores; higher levodopa rescue requirement in placebo group |
Pharmacokinetics and Metabolism
Entacapone undergoes extensive hepatic metabolism primarily through glucuronidation, with renal excretion being a major elimination pathway . It shows high protein binding (approximately 98%), primarily to serum albumin, which influences its distribution and pharmacokinetic profile .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046439 | |
Record name | Entacapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Entacapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of entacapone is believed to be through its ability to inhibit COMT in peripheral tissues, altering the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained than after administration of levodopa and an aromatic amino acid decarboxylase inhibitor alone. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain, leading to a greater reduction in the manifestations of parkinsonian syndrome., Comtan (entacapone) is a reversible, selective and mainly peripherally acting inhibitor of catechol-O-methyltransferase (COMT). Comtan has no antiparkinsonian effect of its own and is designed for concomitant administration with levodopa preparations. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a cathecol structure. Physiological substrates of COMT include dopa, catecholamines (dopamine, norepinephrine, epinephrine) and their hydroxylated metabolites. In the presence of a dopa decarboxylase (DDC) inhibitor, COMT becomes the major enzyme which is responsible for the metabolism of levodopa to 3-methoxy-4-hydroxy-l-phenylalanine (3-OMD). The mechanism of action of entacapone is believed to be related to its ability to inhibit COMT and thereby alter the plasma pharmacokinetics of levodopa. When administered with levodopa and a DDC inhibitor (carbidopa or benserazide), entacapone decreases the degradation of levodopa in the peripheral tissues further by inhibiting the metabolism of levodopa to 3-OMD through the COMT pathway. This leads to more sustained plasma concentrations of levodopa. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain leading to greater effects on the signs and symptoms of Parkinson's Disease. The higher levodopa levels also lead to increased levodopa adverse effects, sometimes requiring a decrease in the dose of levodopa. | |
Record name | Entacapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENTACAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetic acid + hydrochloric acid | |
CAS No. |
130929-57-6 | |
Record name | Entacapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entacapone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entacapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entacapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTACAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ENTACAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Entacapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-163 °C | |
Record name | ENTACAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.